(S)-(+)-2-Heptanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

(S)-(+)-2-Heptanol serves as a valuable chiral building block in organic synthesis. Its hydroxyl group and the specific chirality at the second carbon atom allow for selective reactions and the creation of new chiral molecules. Here are some examples:

- Synthesis of Esters: It can be reacted with various acid chlorides or anhydrides to form optically active esters, used in pharmaceutical research and drug development [].

- Preparation of Chiral Sulfates and Tosylates: Reaction with sulfonyl chlorides like p-toluenesulfonyl chloride (p-TsCl) yields chiral sulfates or tosylates, useful as protecting groups in organic synthesis [].

- Asymmetric Catalysis: (S)-(+)-2-Heptanol can be employed as a ligand in asymmetric catalysis, a technique for creating enantiomerically pure compounds crucial in drug discovery [].

Material Science:

(S)-(+)-2-Heptanol's properties, like chirality and amphiphilicity (having both hydrophobic and hydrophilic regions), make it a potential candidate for various material science applications:

- Liquid Crystals: Its chiral structure holds promise in the development of new liquid crystals with specific optical properties [].

- Chirality-Sensing Materials: The molecule's ability to interact differently with other chiral molecules paves the way for designing chirality-sensing materials used in sensors and separation technologies [].

Biological Research:

(S)-(+)-2-Heptanol, being a secondary alcohol, exhibits some biological activity, making it relevant in:

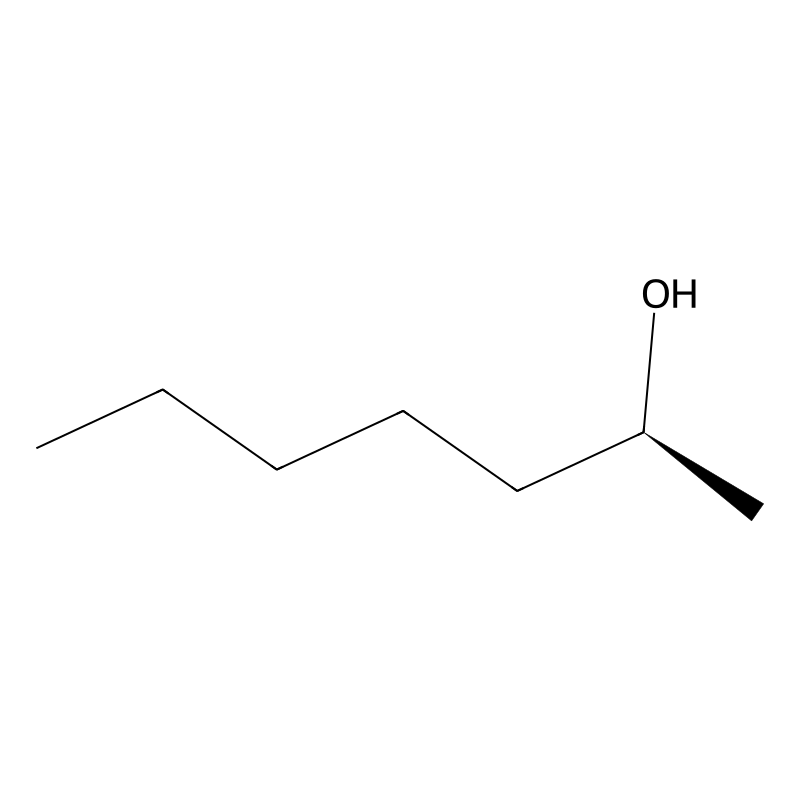

(S)-(+)-2-Heptanol is a chiral secondary alcohol with the molecular formula and a molecular weight of approximately 116.20 g/mol. It is characterized by a hydroxyl group (-OH) attached to the second carbon of a straight-chain heptane. This compound is known for its mild alcohol odor and is typically a clear, colorless liquid at room temperature. It is insoluble in water but soluble in most organic solvents, making it versatile in various chemical applications .

- Dehydration: Upon heating, it can undergo dehydration to form alkenes, such as 2-heptene:

- Oxidation: It can be oxidized to form ketones or carboxylic acids, depending on the reaction conditions. For instance, oxidation with potassium dichromate can yield heptan-2-one:

- Reduction: Conversely, it can be reduced to form alkanes using reducing agents like lithium aluminum hydride:

(S)-(+)-2-Heptanol exhibits biological activity that has been studied for its potential applications in various fields. It has been noted for its antimicrobial properties, which could be beneficial in food preservation and pharmaceuticals. Additionally, it has been investigated for its role as a flavoring agent due to its pleasant odor profile. Some studies suggest that it may also possess skin sensitization properties, which necessitates caution in cosmetic formulations .

Several methods exist for synthesizing (S)-(+)-2-Heptanol:

- Chiral Catalysis: The use of chiral catalysts allows for the selective synthesis of (S)-(+)-2-Heptanol from achiral precursors.

- Enzymatic Methods: Enzymes such as alcohol dehydrogenases can be employed to produce (S)-(+)-2-Heptanol from ketones or aldehydes.

- Grignard Reaction: The reaction of a Grignard reagent with an aldehyde can yield (S)-(+)-2-Heptanol:

Research into the interactions of (S)-(+)-2-Heptanol indicates that it may interact with various biological systems. For example, studies have shown that it can influence cellular pathways related to metabolism and immune response. Its potential skin sensitization effects have also prompted investigations into its interactions with skin proteins and receptors, highlighting the need for further research in dermatological contexts .

(S)-(+)-2-Heptanol belongs to a class of compounds known as heptanols, which include several isomers. Here are some similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| (R)-(-)-2-Heptanol | Chiral isomer | Opposite optical activity |

| 1-Heptanol | Linear alcohol | Primary alcohol, different reactivity |

| 3-Heptanol | Secondary alcohol | Different position of hydroxyl group |

| 2-Hexanol | Secondary alcohol | Shorter carbon chain |

Uniqueness of (S)-(+)-2-Heptanol

(S)-(+)-2-Heptanol's uniqueness lies in its specific stereochemistry, which imparts distinct biological activities and sensory properties compared to its structural analogs. The presence of the hydroxyl group at the second carbon position also influences its reactivity and applications in organic synthesis.

Molecular Structure and Chirality

(S)-(+)-2-Heptanol consists of a seven-carbon chain with a hydroxyl (-OH) group attached to the second carbon (C2), creating a single stereogenic center. The molecule exists as a pair of enantiomers: (R)-(-)-2-heptanol and (S)-(+)-2-heptanol. The (S)-enantiomer is distinguished by its specific rotation and absolute configuration (CIP priority rules).

| Physical Property | Value | Source |

|---|---|---|

| Molecular formula | C₇H₁₆O | |

| Molecular weight | 116.204 g/mol | |

| Boiling point | 149–150°C (lit.) | |

| Density | 0.815 g/mL (25°C) | |

| Refractive index (n²⁰/D) | 1.421 | |

| Specific rotation | [α]₂₄ᴰ +10° (neat) |

The compound’s stereochemistry is critical in its biological interactions and synthetic applications, where enantiopure forms are often required.

Spectroscopic Identifiers

Key spectroscopic data include:

XLogP3

UNII

GHS Hazard Statements

H226 (26.92%): Flammable liquid and vapor [Warning Flammable liquids];

H311 (19.23%): Toxic in contact with skin [Danger Acute toxicity, dermal];

H315 (92.31%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (80.77%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (73.08%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Acute Toxic;Irritant